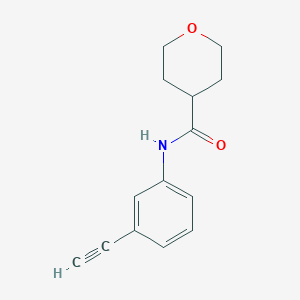

N-(3-ethynylphenyl)oxane-4-carboxamide

Description

N-(3-Ethynylphenyl)oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) ring linked to a 3-ethynylphenyl group via a carboxamide bridge. This structure combines the rigidity of the oxane scaffold with the aromatic and alkyne functionalities of the ethynylphenyl moiety, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

N-(3-ethynylphenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-11-4-3-5-13(10-11)15-14(16)12-6-8-17-9-7-12/h1,3-5,10,12H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXBPVVROIOOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)oxane-4-carboxamide typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the phenyl ring or the oxane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl or oxane derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)oxane-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives (e.g., Erlotinib)

Erlotinib (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) shares the N-(3-ethynylphenyl) substituent but replaces the oxane-carboxamide with a quinazoline core. This quinazoline moiety is critical for its role as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, approved for treating non-small cell lung cancer and pancreatic cancer . Key differences include:

- Molecular Weight and Solubility : Erlotinib’s larger molecular weight (429.46 g/mol vs. ~212–371 g/mol for oxane-carboxamides) and methoxyethoxy groups enhance solubility but may limit blood-brain barrier penetration.

- Target Specificity : The quinazoline ring in erlotinib facilitates π-π stacking with EGFR’s ATP-binding pocket, whereas the oxane ring in N-(3-ethynylphenyl)oxane-4-carboxamide may favor alternative binding modes or targets .

Oxane-4-Carboxamide Derivatives

- Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide) : This compound shares the oxane-carboxamide core but incorporates pyrimidine and pyrazine heterocycles. It acts as a CTP synthase 1 inhibitor, highlighting how substituent variations redirect activity toward nucleotide metabolism rather than kinase inhibition .

- N-(Piperidin-4-yl)oxane-4-carboxamide : A scaffold with a piperidine group, this derivative emphasizes the oxane-carboxamide’s versatility in medicinal chemistry. Its smaller size (212.29 g/mol) and basic piperidine group may improve membrane permeability compared to the ethynylphenyl analog .

Benzamide and Oxirane Analogs

- N-(3-Chlorophenethyl)-4-nitrobenzamide : While lacking the oxane ring, its amide linkage and nitro group underscore the role of electron-withdrawing substituents in modulating reactivity and stability. The chlorophenethyl group may enhance hydrophobic interactions in target binding .

- 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide : The epoxy (oxirane) group introduces strain and reactivity, enabling ring-opening reactions for synthesizing polyfunctional compounds—a contrast to the more stable oxane ring .

Structural and Functional Data Table

*Estimated based on formula C₁₄H₁₅NO₂.

Key Research Findings

- Erlotinib vs. Oxane-Carboxamides : Molecular docking studies () suggest that replacing erlotinib’s quinazoline with xanthone-chalcone derivatives reduces EGFR affinity. This implies that this compound’s oxane ring may similarly alter target engagement compared to erlotinib .

- Role of Substituents : The ethynyl group in this compound could enhance π-orbital interactions, akin to erlotinib’s ethynylphenyl moiety, but the absence of a planar heterocycle (e.g., quinazoline) may limit kinase inhibition .

- Metabolic Stability : Oxane rings, as in Dencatistat, often improve metabolic stability compared to epoxides (e.g., oxirane derivatives), which are prone to ring-opening reactions .

Biological Activity

N-(3-ethynylphenyl)oxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The structure includes an ethynyl group attached to a phenyl ring, an oxane ring, and a carboxamide group, which contributes to its unique biochemical properties.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been investigated as a biochemical probe for studying enzyme activities and protein interactions. The mechanism involves:

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Protein Interaction : The compound can bind to proteins, potentially altering their function and influencing various signaling pathways.

Therapeutic Applications

Research has explored the potential therapeutic properties of this compound in several areas:

- Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing differentiation in tumor cells and inhibiting their growth.

- Anti-inflammatory Effects : There is ongoing research into its role in reducing inflammation, which could have implications for treating chronic inflammatory diseases.

- Biochemical Probes : Its utility as a biochemical probe makes it valuable for investigating enzyme functions and protein interactions in various biological contexts.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Research Findings

Notable Research Outcomes

- A study highlighted its potential as an inhibitor of acid ceramidase (AC), which is implicated in various cancers. The compound demonstrated promising results in cell line assays, indicating its capacity to modulate AC activity effectively .

- Further investigations into its pharmacokinetic properties revealed that this compound possesses favorable characteristics for therapeutic applications, including adequate solubility and stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.